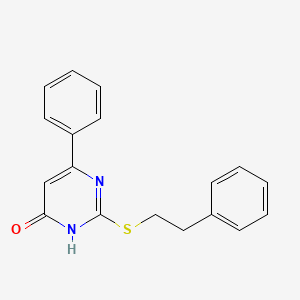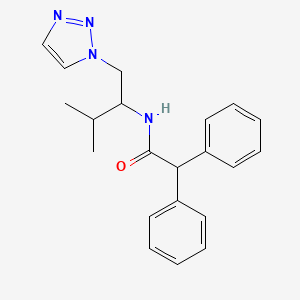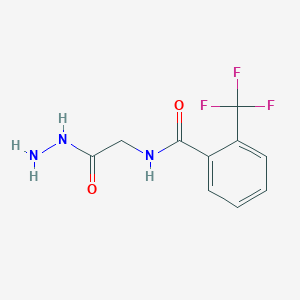
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide” is a chemical compound with the CAS Number: 887202-54-2 . It has a molecular weight of 261.2 and is a solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(2-hydrazino-2-oxoethyl)-2-(trifluoromethyl)benzamide . The InChI code for the compound is 1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) .Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 261.2 .Applications De Recherche Scientifique
Antifungal Activity
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide derivatives have been investigated for their antifungal properties. A study found that certain derivatives showed significant inhibition against phytopathogenic fungi and yeast, indicating potential applications in controlling fungal diseases in plants and other settings (Ienascu et al., 2018).
Structural Characterization for Antitubercular Applications
Research on structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, is pivotal for synthesizing new antituberculosis drugs. These compounds serve as precursors for developing novel antitubercular agents (Richter et al., 2021).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. These compounds showed efficacy against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Han et al., 2017).
Complexation with Metal Ions
Studies have been conducted on the complexation ability of this compound derivatives with metal ions. This research is crucial for understanding the interaction of these compounds with metals, which can have implications in catalysis, material science, and bioinorganic chemistry (Amerkhanova et al., 2012).
Potential in Cancer Therapy
Some benzamide derivatives have shown potential in targeting specific cancer cells, such as melanoma. The ability of these compounds to selectively bind to melanotic melanoma cells suggests their use in targeted cancer therapy (Wolf et al., 2004).
Antimicrobial Properties
Fluorinated derivatives of this compound have been evaluated for their antimicrobial activities. These studies are crucial for developing new antimicrobial agents that can be effective against various microorganisms (Carmellino et al., 1994).
Mécanisme D'action
The compound has been found in complex with cystathionine beta-lyase (cbl) from Escherichia coli . Cystathionine beta-lyase is an enzyme involved in the metabolism of cysteine and methionine, which uses PLP (pyridoxal-5’-phosphate) as a cofactor . The compound might interact with the enzyme at the active site pyridoxal phosphate cofactor .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBIJSKYXHYREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2910416.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
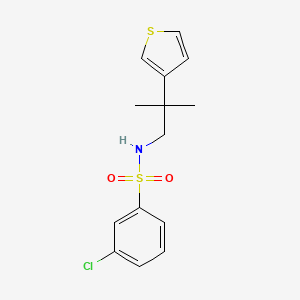
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)
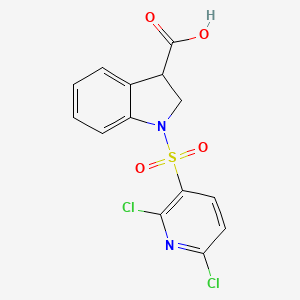
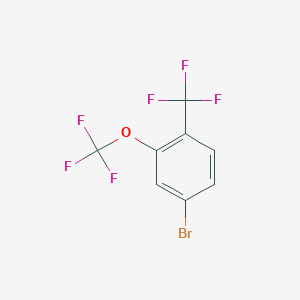

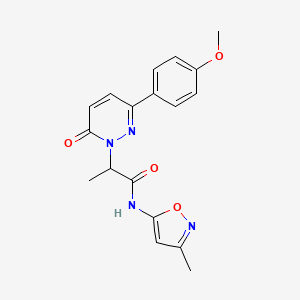
![1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine](/img/structure/B2910433.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
